molecular formula C21H22N4O3 B15081168 N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15081168
M. Wt: 378.4 g/mol
InChI Key: SSCZVJRSVZVJEI-HYARGMPZSA-N
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Description

5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the carboxylic acid group: This step involves the oxidation of the pyrazole ring using oxidizing agents such as potassium permanganate or chromium trioxide.

    Formation of the hydrazide: The carboxylic acid derivative is then reacted with hydrazine or a hydrazine derivative to form the hydrazide.

    Condensation with an aldehyde or ketone: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, acylating agents.

    Condensation reagents: Aldehydes, ketones, carboxylic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines.

Scientific Research Applications

5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects, or it may interact with DNA or RNA, leading to antimicrobial or anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Ethoxyphenyl)-2H-pyrazole-3-carboxylic acid hydrazide
  • 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid hydrazide
  • 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-methoxyphenyl)-ethylidene)hydrazide

Uniqueness

5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-4-28-18-11-5-15(6-12-18)14(2)22-25-21(26)20-13-19(23-24-20)16-7-9-17(27-3)10-8-16/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-14+

InChI Key

SSCZVJRSVZVJEI-HYARGMPZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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